4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid
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Description
“4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid” is a chemical compound with the CAS Number: 1365272-55-4 . Its IUPAC name is 4’- (carboxymethyl)-3-fluoro [1,1’-biphenyl]-4-carboxylic acid . The molecular weight of this compound is 274.25 .
Molecular Structure Analysis
The InChI code for “4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid” is 1S/C15H11FO4/c16-13-8-11 (5-6-12 (13)15 (19)20)10-3-1-9 (2-4-10)7-14 (17)18/h1-6,8H,7H2, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Chemical Synthesis
“4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid” is a chemical compound with the molecular formula C15H11FO4 . It is used in various chemical synthesis processes due to its unique structure and properties .
Catalyst in Oxidative Decarboxylation
This compound has been used in the oxidative decarboxylation of phenylacetic acids . In this process, it acts as a catalyst to facilitate the reaction, leading to the production of aldehydes and ketones . The catalyst is efficient, environmentally benign, and can be reused up to five cycles without significant loss in catalytic activity .
Drug Design and Delivery
Boronic acids and their esters, which could potentially include “4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-Fluoro-4-carbonylbenzoic acid", "Benzene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Sulfuric acid", "Acetic anhydride", "Phenylacetic acid" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and sulfuric acid to yield bromobenzene", "Step 2: Friedel-Crafts acylation of bromobenzene with 3-Fluoro-4-carbonylbenzoic acid using aluminum chloride as a catalyst to yield 4-(3-Fluoro-4-carbonylphenyl)benzoic acid", "Step 3: Reduction of 4-(3-Fluoro-4-carbonylphenyl)benzoic acid using sodium borohydride to yield 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid", "Step 4: Esterification of phenylacetic acid with acetic anhydride using sulfuric acid as a catalyst to yield phenylacetic anhydride", "Step 5: Hydrolysis of phenylacetic anhydride using sodium hydroxide and sodium bicarbonate to yield phenylacetic acid", "Step 6: Coupling of 4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid with phenylacetic acid using sodium hydroxide and sodium chloride to yield the target compound" ] } | |
CAS RN |
1365272-55-4 |
Product Name |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.2444432 |
synonyms |
4-(3-Fluoro-4-carbonylphenyl)phenylacetic acid |
Origin of Product |
United States |
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